17,18-dimethyl-16-thia-1,2,3,4,5,14-hexazapentacyclo[11.7.0.02,6.07,12.015,19]icosa-3,5,7,9,11,13,15(19),17-octaen-20-one
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Overview
Description
10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2’,3’:4,5]pyrimido[1,2-c]phthalazin-12-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of tetraazolo-thieno-pyrimido-phthalazines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2’,3’:4,5]pyrimido[1,2-c]phthalazin-12-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno-pyrimidine derivatives with azide compounds under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and scaling up the process to accommodate larger quantities of reactants. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2’,3’:4,5]pyrimido[1,2-c]phthalazin-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic ring, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2’,3’:4,5]pyrimido[1,2-c]phthalazin-12-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2’,3’:4,5]pyrimido[1,2-c]phthalazin-12-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazoles: Known for their antimicrobial and anticancer activities.
Thioamides: Used in the synthesis of various heterocyclic compounds.
5-arylazothiazoles: Investigated for their potential as antimicrobial agents.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Studied for their diverse pharmacological activities.
Uniqueness
10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2’,3’:4,5]pyrimido[1,2-c]phthalazin-12-one stands out due to its unique tetraazolo-thieno-pyrimido-phthalazine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H10N6OS |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
17,18-dimethyl-16-thia-1,2,3,4,5,14-hexazapentacyclo[11.7.0.02,6.07,12.015,19]icosa-3,5,7,9,11,13,15(19),17-octaen-20-one |
InChI |
InChI=1S/C15H10N6OS/c1-7-8(2)23-14-11(7)15(22)20-12(16-14)9-5-3-4-6-10(9)13-17-18-19-21(13)20/h3-6H,1-2H3 |
InChI Key |
RZINTXFAINXRCC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C5=NN=NN53)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C5=NN=NN53)C |
Origin of Product |
United States |
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